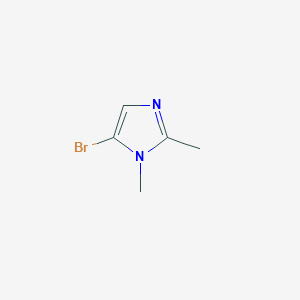

5-bromo-1,2-dimethyl-1H-imidazole

説明

Significance of Imidazole (B134444) Heterocycles in Modern Chemical Synthesis and Drug Discovery

Imidazole and its derivatives are integral components of numerous biologically important molecules, including the amino acid histidine, the hormone histamine, and nucleic acids. irjet.netnih.govnih.gov The imidazole ring's ability to act as a proton donor and acceptor, its aromatic nature, and its capacity to coordinate with metal ions contribute to its versatile role in biological systems and drug design. nih.govacs.org

In modern chemical synthesis, the imidazole scaffold serves as a versatile building block for the creation of complex molecules. numberanalytics.com Its derivatives have been extensively investigated and are found in a wide array of pharmaceuticals, including antifungal agents, anticancer drugs, and anti-inflammatory medications. nih.govmdpi.comnih.govyoutube.com The electron-rich nature of the imidazole ring allows it to bind effectively to various enzymes and receptors, making it a valuable component in the development of new therapeutic agents. irjet.netnih.gov The synthesis of imidazole derivatives is a key area of research, with various methods developed to functionalize the imidazole core and explore its therapeutic potential. numberanalytics.comajrconline.org

Evolution of Research on Halogenated Imidazole Derivatives within the Imidazole Class

The introduction of halogen atoms into the imidazole ring has become a significant strategy in medicinal chemistry to modulate the physicochemical and biological properties of these compounds. researchgate.net Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net Research on halogenated imidazoles has evolved from simple halogenation reactions to more sophisticated and regioselective synthetic methods. beilstein-journals.orggoogle.com

The development of halogenated imidazole derivatives has led to compounds with enhanced biological activities. For instance, halogenated 1,5-diarylimidazoles have shown potent inhibitory effects on PGE2 production, indicating their potential as anti-inflammatory agents. nih.gov The synthesis of these compounds often involves direct halogenation of an imidazole precursor or the use of halogenated starting materials in the ring-forming reaction. google.comchemicalbook.comresearchgate.net The strategic placement of halogens on the imidazole ring is a crucial aspect of structure-activity relationship (SAR) studies, aiming to optimize the therapeutic profile of new drug candidates. nih.gov

The compound 5-bromo-1,2-dimethyl-1H-imidazole is a specific example of a halogenated imidazole derivative that serves as a key intermediate in the synthesis of various bioactive compounds. thieme-connect.de Its synthesis and reactions are of considerable interest to medicinal chemists.

Chemical Profile of this compound

| Property | Value |

| Molecular Formula | C5H7BrN2 |

| Molecular Weight | 175.03 g/mol |

| CAS Number | 24134-09-6 |

| IUPAC Name | This compound |

| Synonyms | 5-bromo-1,2-dimethylimidazole |

Data sourced from PubChem CID 7204879 nih.gov

Synthesis and Research Applications

The synthesis of this compound can be challenging due to the potential for the formation of regioisomers. thieme-connect.de One reported method involves the methylation of 5-bromo-2-methyl-1H-imidazole, which yields a mixture of 4-bromo-1,2-dimethyl-1H-imidazole and the desired this compound. thieme-connect.de More recent research has focused on developing scalable and cost-effective syntheses to avoid this regioselectivity issue. thieme-connect.de

This compound is a valuable building block for constructing more complex molecules with potential therapeutic applications. For example, it has been identified as a key intermediate for the synthesis of casein kinase inhibitors, which are being investigated for anticancer therapy. thieme-connect.de The bromine atom on the imidazole ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse substituents and the generation of libraries of compounds for biological screening. thieme-connect.deacs.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-1,2-dimethylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2/c1-4-7-3-5(6)8(4)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRCWIXZNDCIST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428401 | |

| Record name | 5-bromo-1,2-dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24134-09-6 | |

| Record name | 5-bromo-1,2-dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1,2-dimethyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Bromo 1,2 Dimethyl 1h Imidazole and Its Functionalized Derivatives

Strategies for Regioselective Bromination of Imidazole (B134444) Systems to Obtain 5-Bromo-1,2-dimethyl-1H-imidazole

The precise introduction of a bromine atom at the C5 position of the 1,2-dimethylimidazole (B154445) core is a critical step that dictates the efficiency of subsequent synthetic transformations. Achieving high regioselectivity is paramount to avoid the formation of undesired isomers and simplify purification processes.

Directed Bromination Techniques for Imidazole Scaffolds

The direct bromination of 1,2-dimethylimidazole can lead to a mixture of products. However, specific strategies have been developed to direct the electrophilic attack of bromine to the desired C5 position. One approach involves the methylation of 5-bromo-2-methyl-1H-imidazole, which unfortunately yields a mixture of the desired this compound and its regioisomer, 4-bromo-1,2-dimethyl-1H-imidazole. thieme-connect.de This method often requires challenging separation techniques, such as preparative-TLC, resulting in low yields of the target compound. thieme-connect.de

A more effective strategy to circumvent the issue of regioisomer formation is to start with 1,2-dimethyl-1H-imidazole. thieme-connect.de This approach avoids the ambiguity of the methylation step. Subsequent bromination can then be performed, although controlling the position of bromination remains a key challenge. Theoretical analyses using ab initio calculations have been employed to predict the positional selectivity in electrophilic aromatic bromination, offering a tool to understand and optimize experimental outcomes. nih.gov

Control of Regioisomer Formation in the Synthesis of Dimethylimidazoles

The synthesis of specifically substituted dimethylimidazoles is often complicated by the formation of regioisomers. For instance, the methylation of 5-bromo-2-methyl-1H-imidazole results in both 4-bromo- and this compound. thieme-connect.de A more controlled approach involves the metallation of 1,2-dimethylimidazole. Depending on the metallating agent, solvent, and reaction conditions, substitution can be directed to either the 2-methyl group or the C5-position. rsc.org For example, using n-butyl-lithium in tetrahydrofuran (B95107) at low temperatures allows for the specific formation of 1,2-dimethylimidazol-5-yl-lithium, which can then be quenched with a bromine source to yield this compound. rsc.org

A scalable and cost-effective synthesis of 4-bromo-1,2-dimethyl-1H-imidazole has been developed by first performing a di-bromination of 1,2-dimethyl-1H-imidazole followed by a selective mono-debromination using isopropyl magnesium chloride, highlighting a strategic approach to obtaining a specific regioisomer. thieme-connect.de While this produces the 4-bromo isomer, the principles of selective functionalization are applicable to the synthesis of other isomers.

Multicomponent Reactions (MCRs) and One-Pot Syntheses of Substituted Imidazoles

Multicomponent reactions (MCRs) offer an efficient and atom-economical route to highly substituted imidazoles by combining three or more reactants in a single synthetic operation. tandfonline.comrsc.org These methods are advantageous due to their simplicity, often mild reaction conditions, and the ability to generate diverse molecular scaffolds. tandfonline.comnih.gov One-pot syntheses, a related strategy, also contribute to the streamlined production of complex imidazoles. asianpubs.org

Various catalytic systems, including those based on copper and other transition metals, have been developed to facilitate these reactions. nih.govrsc.org For instance, a copper-catalyzed MCR has been reported for the synthesis of 2,4,5-trisubstituted imidazoles from benzoin (B196080) or benzil (B1666583), various aldehydes, and ammonium (B1175870) acetate (B1210297), achieving excellent yields in short reaction times. rsc.org Similarly, one-pot syntheses of tri- and tetrasubstituted imidazoles have been achieved using O-alkyl vanillins, benzil derivatives, and ammonium acetate, sometimes in the presence of additional amino compounds. tandfonline.com These approaches often utilize environmentally benign and cost-effective catalysts. nih.gov

Catalytic Approaches in the Synthesis of Halogenated Imidazole Derivatives

Catalytic methods, particularly those employing palladium and copper, are instrumental in the synthesis and functionalization of halogenated imidazoles. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of functionalized imidazole derivatives.

Palladium-Catalyzed Coupling Reactions Utilizing this compound (e.g., Suzuki Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org this compound is an excellent substrate for these reactions, allowing for the introduction of various aryl and heteroaryl groups at the C5 position.

A notable application is the synthesis of 1,2-dimethyl-5-aryl-1H-imidazole derivatives through the Suzuki coupling of this compound with aryl boronic acids. derpharmachemica.com This reaction can be efficiently catalyzed by palladium acetate under ultrasonic irradiation, leading to excellent yields in a very short time. derpharmachemica.com The general mechanism of the Suzuki reaction involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The choice of catalyst, ligands, and reaction conditions is crucial for the success of the coupling. For instance, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) has been identified as a highly effective catalyst for the Suzuki coupling of bromoindazoles, a related class of N-heterocycles. nih.gov

Copper-Mediated Synthesis Protocols for Imidazoles

Copper-based catalysts offer a cost-effective and environmentally friendly alternative to palladium for the synthesis of imidazoles. nih.gov Copper-mediated protocols have been developed for various transformations, including the synthesis of highly substituted imidazoles through oxidative C-H functionalization and cycloaddition reactions. nih.govacs.org

One such method involves the copper-mediated oxidative C-H functionalization of benzylamine (B48309) and β-enamino esters to produce highly substituted imidazoles in good to high yields under mild conditions. nih.gov Copper(I) iodide (CuI) is a commonly used catalyst in these transformations. Another approach is the copper-catalyzed [3 + 2] cycloaddition reaction, which provides a simple route to imidazole derivatives with high regioselectivity. acs.org Furthermore, a copper(I) chloride-mediated protocol has been optimized for the multikilogram synthesis of 5-bromo-2-cyclopropyl-1-methyl-1H-imidazole, demonstrating the industrial applicability of copper catalysis in the synthesis of halogenated imidazoles. acs.org

Metal-Free and Green Chemistry Synthetic Routes for Imidazole Rings

The synthesis of imidazole derivatives has increasingly shifted towards sustainable and eco-friendly methodologies to minimize environmental impact. bohrium.com These green chemistry approaches focus on reducing the use of hazardous solvents and expensive or toxic metal catalysts, employing strategies such as solvent-free reactions, catalyst-free methods, and the use of heterogeneous or biodegradable catalysts. bohrium.comasianpubs.orgijarsct.co.in

Metal-free synthetic routes are highly desirable as they avoid contamination of the final products with residual metals, which is particularly crucial in pharmaceutical applications. nih.gov One-pot synthesis procedures are often highlighted for their efficiency, reducing reaction times, simplifying setup, and lowering costs. asianpubs.org Such methods can involve the reaction of arylmethylamines with 1,2-dicarbonyls under solvent-free, aerobic conditions. semanticscholar.orgnih.gov

Green solvents, like ionic liquids and water, are also being explored. ijarsct.co.inmdpi.com Ionic liquids offer low vapor pressure and recyclability, while water provides a mild and environmentally benign medium for certain reactions, such as the base-free van Leusen imidazole synthesis. ijarsct.co.inmdpi.com Additionally, microwave-assisted synthesis has emerged as a powerful green tool, accelerating reactions and often leading to higher yields in shorter times with reduced energy consumption. mdpi.comresearchgate.net

The use of reusable catalysts is a cornerstone of green imidazole synthesis. Zeolites, such as ZSM-11, have been employed as effective and recyclable catalysts for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions, demonstrating high catalytic activity and allowing for easy separation from the reaction mixture. nih.gov

Below is a table summarizing various green and metal-free approaches to imidazole synthesis.

Table 1: Overview of Green and Metal-Free Synthetic Routes for Imidazole Rings

| Method Type | Key Features | Catalyst/Conditions | Reactants | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Solvent-Free Synthesis | High efficiency, easy purification, reduced waste. asianpubs.orgnih.gov | ZSM-11 Zeolite | Benzil, Aldehyde, Aniline, NH₄OAc | 1,2,4,5-Tetrasubstituted Imidazoles | nih.gov |

| Aqueous Synthesis | Environmentally benign, mild conditions. mdpi.com | Base-free, Water | Dihydro β-carboline imines, TosMIC | N-fused Imidazo β-carbolines | mdpi.com |

| Microwave-Assisted | Rapid reactions, high yields, energy efficient. mdpi.comresearchgate.net | K₂CO₃, CH₃CN | Aldehydes, Aliphatic amines, TosMIC | 1-Substituted 5-Aryl-1H-Imidazoles | mdpi.com |

| Metal-Free Catalysis | Avoids metal contamination, uses Lewis acids. nih.gov | BF₃·Et₂O | N-sulfonyl-1,2,3-triazoles, Nitriles | Substituted Imidazoles | nih.gov |

| Catalyst-Free | Simple, cost-effective protocol. ias.ac.in | Nano Aluminium Nitride (as ammonia (B1221849) source) | Benzil, Aldehyde, NH₄OAc | Tri/Tetrasubstituted Imidazoles | ias.ac.in |

Denitrogenative Transformations in Imidazole Ring Construction

Denitrogenative transformations represent an innovative strategy for constructing imidazole rings, typically involving the ring-opening of nitrogen-rich heterocycles like 1,2,3-triazoles. mdpi.comnih.gov This approach circumvents traditional condensation methods and allows for the synthesis of highly functionalized imidazoles. The core principle involves the extrusion of a dinitrogen molecule (N₂) from a precursor, which triggers a rearrangement or cyclization to form the stable imidazole core. nih.govmdpi.com

A notable example is the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. mdpi.comnih.gov In this process, the triazole ring undergoes opening, followed by the insertion of an in situ formed carbene intermediate into an O-H bond, leading to novel 2-substituted 1H-imidazole derivatives. mdpi.com While many such transformations rely on precious metal catalysts like rhodium or cobalt, recent advancements have focused on developing metal-free alternatives. nih.govmdpi.com

One such metal-free method employs boron trifluoride etherate (BF₃·Et₂O) to promote the denitrogenative transannulation of N-sulfonyl-1,2,3-triazoles. nih.gov This reaction proceeds through the formation of an α-diazoimine intermediate from the triazole in the presence of a nitrile, which then cyclizes to form the imidazole product. nih.gov This protocol is valued for its broad functional group tolerance. nih.gov

Table 2: Examples of Denitrogenative Routes to Imidazole Derivatives

| Precursor | Promoter/Catalyst | Key Intermediate | Product Class | Key Features | Reference(s) |

|---|---|---|---|---|---|

| 5-Amino-1-(2,2-diethoxyethyl)-1,2,3-triazoles | Concentrated HCl | Carbene | 2-Substituted 1H-Imidazoles | Acid-mediated, metal-free transformation. mdpi.comnih.gov | mdpi.comnih.gov |

| N-Sulfonyl-1,2,3-triazoles | BF₃·Et₂O | α-Diazoimine | Various Substituted Imidazoles | First use of BF₃·Et₂O for this transformation; broad scope. nih.gov | nih.gov |

Optimization of Reaction Conditions and Scalability Studies for the Synthesis of this compound

The synthesis of specifically substituted imidazoles like this compound presents unique challenges, particularly concerning regioselectivity and scalability. A significant issue in producing 1,2-disubstituted imidazoles is the potential formation of regioisomers, which complicates purification and reduces the yield of the desired product. thieme-connect.de

One documented synthetic route to the bromo-1,2-dimethyl-1H-imidazole scaffold involves the methylation of a bromo-2-methyl-1H-imidazole precursor. thieme-connect.de For instance, methylation of 5-bromo-2-methyl-1H-imidazole results in a mixture of two regioisomers: the desired 4-bromo-1,2-dimethyl-1H-imidazole and the isomeric this compound. thieme-connect.de The separation of these isomers often requires preparative chromatography, which is a major obstacle for large-scale production, leading to low isolated yields of the target compound. thieme-connect.de

To circumvent the issue of regioisomer formation, an alternative strategy starts with 1,2-dimethyl-1H-imidazole. thieme-connect.de This approach involves a two-step sequence: dibromination followed by selective monodebromination. The optimization of these steps is critical for achieving a scalable and cost-effective process.

For the bromination step, N-bromosuccinimide (NBS) is a common reagent. Reaction conditions such as solvent and temperature are optimized to maximize the yield of the dibrominated intermediate. For example, using 2.5 equivalents of NBS in dimethylformamide (DMF) at room temperature can yield the 4,5-dibromo-1,2-dimethyl-1H-imidazole intermediate in approximately 80% yield. thieme-connect.de

The subsequent selective debromination is the key to isolating the desired product. Studies have shown that organometallic reagents are effective for this transformation. The reaction of 4,5-dibromo-1,2-dimethyl-1H-imidazole with isopropyl magnesium chloride in THF at low temperatures has been shown to produce 4-bromo-1,2-dimethyl-1H-imidazole in high yield. thieme-connect.de A similar strategy could be adapted for the synthesis of the 5-bromo isomer, although specific conditions would require optimization. The development of a robust, high-yielding, and commercially viable synthesis is essential as this compound is a key building block for various active pharmaceutical ingredients. thieme-connect.de While a multikilogram synthesis for the related 5-bromo-2-cyclopropyl-1-methyl-1H-imidazole has been described using a copper(I) chloride-mediated protocol, highlighting the industrial interest in scalable methods for such intermediates. researchgate.net

Table 3: Optimization of a Synthetic Sequence for Bromo-1,2-dimethyl-1H-imidazole Isomers

| Step | Reaction | Reagent/Conditions | Yield | Comments | Reference(s) |

|---|---|---|---|---|---|

| Route 1: Methylation | Methylation of 5-bromo-2-methyl-1H-imidazole | Not specified | 23% (of desired 4-bromo isomer) | Forms a mixture of 4-bromo and 5-bromo regioisomers; requires preparative TLC separation, not scalable. | thieme-connect.de |

| Route 2: Bromination | Bromination of 1,2-dimethyl-1H-imidazole | NBS (2.5 equiv), DMF, r.t., 6h | 80% | Forms the 4,5-dibromo intermediate, avoiding regioisomer issues at the methylation stage. | thieme-connect.de |

| Route 2: Debromination | Selective debromination of 4,5-dibromo-1,2-dimethyl-1H-imidazole | iPrMgCl (1.2 equiv), THF, -25°C, 1h | 87% (of 4-bromo isomer) | Selective removal of one bromine atom; scalable and high-yielding. | thieme-connect.de |

Mechanistic Investigations of Reactions Involving 5 Bromo 1,2 Dimethyl 1h Imidazole

Detailed Mechanistic Studies of Cross-Coupling Reactions at the Bromo-Substituted Position

Transition metal-catalyzed cross-coupling reactions are fundamental in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. chemistryjournals.net The general mechanism for palladium-catalyzed cross-coupling reactions is understood to proceed through a Pd(0)/Pd(II) catalytic cycle. This cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Role of Catalytic Species and Ligand Effects in Palladium-Catalyzed Imidazole (B134444) Functionalization

In palladium-catalyzed cross-coupling reactions, the catalytic species and ligands play a pivotal role in determining the reaction's efficiency and selectivity. chemistryjournals.net The process typically begins with the oxidative addition of the aryl halide, such as 5-bromo-1,2-dimethyl-1H-imidazole, to a Pd(0) complex, forming a Pd(II) intermediate. nih.govchemistryjournals.net The choice of ligands, often bulky, electron-rich phosphines, is critical as they influence the reactivity of the metal center and stabilize the catalytic species. nih.gov For instance, sterically bulky dialkylbiarylphosphine ligands have been shown to generate highly active catalytic systems, enabling reactions with a broader scope and greater efficiency, even at room temperature. nih.gov

Recent advancements have also highlighted the use of N-heterocyclic carbene (NHC) ligands, which can be effective in nickel-catalyzed Buchwald-Hartwig reactions involving aryl carbamates and sulfamates. nih.gov The development of new catalytic systems continues to be an active area of research, with a focus on creating more robust and versatile catalysts for the functionalization of a wide range of substrates, including halogenated imidazoles.

Kinetic Isotope Effect (KIE) Studies in C-H Functionalization of Imidazoles

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step. nih.govyoutube.com In the context of C-H functionalization of imidazoles, a primary KIE, where the rate of reaction is significantly slower when a hydrogen atom is replaced by a deuterium (B1214612) atom (kH/kD > 1), indicates that the C-H bond cleavage is involved in the slowest step of the reaction. youtube.comacs.orgacs.org

For example, in palladium-catalyzed C-H arylation, the regioselectivity of the reaction can be influenced by the reaction conditions. The C5-position of imidazoles is generally more reactive towards electrophilic substitution. nih.gov However, the addition of copper(I) salts can shift the selectivity towards the C2-position. nih.gov Mechanistic studies suggest that in the presence of a carbonate or carboxylate base, C-H activation occurs via a ligand-assisted palladation, with a preference for the C5-position due to the inductive effect of the N-1 nitrogen. nih.gov KIE studies can provide experimental evidence to support these proposed mechanisms by directly probing the nature of the C-H bond activation step.

Secondary KIEs, where kH/kD is close to 1, can also provide valuable information about changes in hybridization at the carbon atom during the transition state. youtube.com These studies, in combination with computational methods, offer a detailed picture of the reaction pathway and the factors that control reactivity and selectivity in imidazole C-H functionalization.

Nucleophilic Aromatic Substitution (SNAr) Reactions with Halogenated Imidazoles

Nucleophilic aromatic substitution (SNAr) is a key reaction for the modification of aromatic and heteroaromatic rings. masterorganicchemistry.com In contrast to electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com For halogenated imidazoles, the presence of the bromine atom and the nature of the imidazole ring make it susceptible to this type of reaction under certain conditions.

Concerted vs. Stepwise Mechanisms in Imidazole SNAr

The mechanism of SNAr reactions has traditionally been described as a two-step process involving the formation of a stable intermediate known as a Meisenheimer complex. libretexts.orgchemistrysteps.com In this stepwise mechanism, the nucleophile first adds to the aromatic ring to form a resonance-stabilized carbanion, followed by the departure of the leaving group to restore aromaticity. chemistrysteps.com

However, recent research has provided evidence for a concerted mechanism (cSNAr) in many cases. researchgate.netstackexchange.com In a concerted SNAr reaction, the bond to the nucleophile is formed and the bond to the leaving group is broken in a single transition state, without the formation of a discrete intermediate. researchgate.netstackexchange.com The choice between a stepwise and concerted mechanism is influenced by several factors, including the stability of the potential Meisenheimer complex, the nature of the leaving group, and the electron-withdrawing ability of substituents on the ring. researchgate.netstackexchange.com For SNAr reactions on nitrogen-containing heterocycles like imidazoles, concerted mechanisms are often favored, especially with good leaving groups such as chloride and bromide. stackexchange.com

Factors Influencing Reactivity and Regioselectivity in Halogenated Imidazole Reactions

The reactivity and regioselectivity of SNAr reactions involving halogenated imidazoles are influenced by a combination of electronic and steric factors. The presence of electron-withdrawing groups on the imidazole ring can significantly activate it towards nucleophilic attack. masterorganicchemistry.comchemistrysteps.com For instance, a nitro group positioned ortho or para to the halogen leaving group can effectively stabilize the negative charge in the transition state or Meisenheimer complex, thereby accelerating the reaction. masterorganicchemistry.comchemistrysteps.comrsc.orgpsu.edu

The position of the halogen atom on the imidazole ring is also crucial. Studies on various halogenated imidazoles have shown that the reactivity can differ significantly between isomers. For example, in some cases, a bromine atom at the 5-position is readily displaced, while a halogen at the 4-position may be less reactive. rsc.orgpsu.edu The nature of the N-substituent on the imidazole ring also plays a role in modulating the electronic properties of the ring and, consequently, its reactivity. Furthermore, the choice of nucleophile and reaction conditions, such as solvent and temperature, can have a profound impact on the outcome of the reaction.

Intramolecular Cyclizations and Rearrangement Mechanisms during Imidazole Formation

The synthesis of the imidazole ring itself can involve a variety of mechanistic pathways, including intramolecular cyclizations and rearrangements. One of the classic methods for imidazole synthesis is the Debus-Radziszewski reaction, which is a multi-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.org While the exact mechanism is not fully certain, it is thought to proceed through the formation of a diimine intermediate, which then condenses with the aldehyde. wikipedia.org

Other synthetic routes can involve intramolecular cyclization of appropriately functionalized precursors. For example, a Pummerer-like rearrangement can induce a cascade reaction leading to highly substituted imidazoles. organic-chemistry.org Photochemical rearrangements of imidazoles have also been studied, with theoretical investigations suggesting the possibility of competing pathways, including a conical intersection pathway and an internal cyclization-isomerization pathway. acs.org The latter involves a sequence of small geometric rearrangements. acs.org Additionally, some imidazole syntheses may proceed through rearrangement mechanisms like the Claisen rearrangement, which involves a 1,3-shift in an intermediate. youtube.com These diverse mechanistic possibilities highlight the rich chemistry involved in the formation and subsequent reactions of the imidazole core.

Advanced Spectroscopic and Structural Characterization of 5 Bromo 1,2 Dimethyl 1h Imidazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of 5-bromo-1,2-dimethyl-1H-imidazole and its analogs. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable in providing unambiguous assignments of proton and carbon signals.

1D NMR, including ¹H and ¹³C NMR, offers initial insights into the chemical environment of the hydrogen and carbon atoms within the molecule. For instance, in a related compound, 1-(triphenylmethyl)imidazole, the ¹H NMR spectrum in d6-benzene shows distinct signals for the imidazole (B134444) protons at 7.63 ppm, 7.27 ppm, and 6.69 ppm. rsc.org

To overcome the limitations of 1D NMR in complex molecules, 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. HSQC correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons. HMBC, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity of the entire molecular framework. These techniques have been successfully used to assign the ¹³C{¹H} NMR spectra of various imidazole derivatives. rsc.org

The chemical shifts observed in the NMR spectra of halogenated imidazoles are highly sensitive to the electronic environment of the nuclei. The presence of a bromine atom at the C5 position in this compound significantly influences the chemical shifts of the neighboring protons and carbons. Computational methods, such as those based on Density Functional Theory (DFT), can be used to calculate theoretical chemical shifts, which, when compared with experimental data, aid in the structural confirmation. niscpr.res.in

For example, in the ¹H NMR spectrum of 3-(3-bromophenyl)-1-imidazol-1-yl-propenone, the signals for the imidazole protons are observed at δ 7.656 and 7.637 ppm. niscpr.res.in The specific chemical shifts are influenced by the bromine substituent on the phenyl ring. The analysis of chemical shifts is also vital for determining the pH of solutions containing imidazole derivatives, as the protonation state of the imidazole ring affects the resonance frequencies. researchgate.netresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Imidazole Derivatives

| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |

| 1-(triphenylmethyl)imidazole rsc.org | d6-benzene | 7.63 (s, 1H), 7.27 (s, 1H), 7.09–7.04 (m, 6H), 6.98–6.92 (m, 9H), 6.69 (s, 1H) | Not specified |

| 3-(3-bromophenyl)-1-imidazol-1-yl-propenone niscpr.res.in | Not specified | 8.063, 8.023, 7.656, 7.637, 7.467, 7.311, 7.293, 7.047, 7.008 | Not specified |

| 1-octyl-3-(4-(methylthio)benzyl)imidazolium bromide rsc.org | d6-DMSO | 9.27 (s, 1H), 7.78 (t, 1H), 7.72 (t, 1H), 7.43 (d, 2H), 7.27 (d, 2H), 5.43 (s, 2H), 4.18 (t, 2H), 2.45 (s, 3H), 1.77 (quintet, 2H), 1.25–1.15 (m, 10H), 0.82 (t, 3H) | Assignments based on HSQC and HMBC |

This table is interactive. Click on the headers to sort the data.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of a molecule. For this compound (C₅H₇BrN₂), the calculated monoisotopic mass is 173.97926 Da. nih.gov HRMS instruments, such as the Q-Exactive HF Orbitrap, can achieve the high resolution necessary to confirm this precise mass, thereby validating the molecular formula. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique commonly used for the analysis of imidazole derivatives, as it typically produces intact molecular ions with minimal fragmentation. nih.govrsc.org This is particularly useful for determining the molecular weight of the parent compound. ESI can be operated in both positive and negative ion modes. In positive mode, protonated molecules, [M+H]⁺, are often observed. The fragmentation patterns of these ions can be studied using tandem mass spectrometry (MS/MS) to gain structural information. nih.gov Other ionization methods may also be applicable depending on the specific properties of the imidazole derivative being analyzed.

Table 2: Mass Spectrometry Data for this compound and Related Compounds

| Compound | Ionization Method | Observed m/z | Interpretation |

| This compound nih.gov | Not specified | 173.97926 (Calculated) | Monoisotopic Mass |

| 5-bromo-1,2-dimethyl-4-nitro-1H-imidazole uni.lu | Predicted | 219.97162 | [M+H]⁺ |

| 5-bromo-1,2-dimethyl-4-nitro-1H-imidazole uni.lu | Predicted | 241.95356 | [M+Na]⁺ |

| Monoimidazole/polyamine amides nih.gov | ESI-MS/MS | 183 | Characteristic fragment ion |

This table is interactive. Click on the headers to sort the data.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and bonding arrangements within this compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule. For imidazole derivatives, characteristic FT-IR bands can be observed for C-H, C=C, C-N, and C-Br stretching and bending vibrations. niscpr.res.in For example, in the study of 3-(3-bromophenyl)-1-imidazol-1-yl-propenone, bands at 1470 cm⁻¹ and 1336 cm⁻¹ were assigned to the C-N asymmetric and symmetric stretching vibrations of the imidazole ring, respectively. niscpr.res.in

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. Certain vibrational modes that are weak or absent in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa. For 3-(3-bromophenyl)-1-imidazol-1-yl-propenone, the C=C stretching vibration of the benzene (B151609) ring appears at 1588 cm⁻¹ in the Raman spectrum. niscpr.res.in The NIST Chemistry WebBook provides access to a collection of IR and mass spectra for 1H-Imidazole. nist.gov

Table 3: Vibrational Spectroscopy Data for Imidazole Derivatives

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |

| 3-(3-bromophenyl)-1-imidazol-1-yl-propenone niscpr.res.in | FT-IR | 1470 | C-N asymmetric stretching (imidazole) |

| 3-(3-bromophenyl)-1-imidazol-1-yl-propenone niscpr.res.in | FT-IR | 1336 | C-N symmetric stretching (imidazole) |

| 3-(3-bromophenyl)-1-imidazol-1-yl-propenone niscpr.res.in | Raman | 1588 | C=C stretching (benzene ring) |

| Poly(DVB-co-VIm) rsc.org | FT-IR | 1225, 1110, 1081, 662 | Related to VIm |

This table is interactive. Click on the headers to sort the data.

Analysis of Characteristic Vibrational Modes in Brominated Imidazoles

The vibrational properties of imidazole and its derivatives are of significant interest for understanding their molecular structure and bonding. Techniques such as Infrared (IR) and Raman spectroscopy are powerful tools for probing these vibrations. The introduction of a bromine atom to the imidazole ring, as in this compound, induces notable changes in the vibrational spectra.

The vibrational modes of the imidazole ring can be broadly categorized into stretching and bending vibrations. Key vibrations include the N-H stretching (absent in N-substituted imidazoles like the title compound), C-H stretching, C=C and C=N ring stretching, and various in-plane and out-of-plane ring deformation modes. Bromination primarily affects the modes associated with the C5 position. The C-Br stretching vibration is a characteristic mode for brominated compounds and typically appears in the far-infrared region of the spectrum, usually between 500 and 600 cm⁻¹.

Studies on related brominated hydroxyimidazoles have provided some insight into their vibrational characteristics. For instance, the IR spectrum of 2,4,5-tribromo-1-hydroxyimidazole hydrobromide displays significant bands at 1527 cm⁻¹ and 1505 cm⁻¹, which can be attributed to ring stretching modes, shifted due to the heavy substitution by bromine atoms. researchgate.net

In metal complexes, the coordination of an imidazole ligand can further influence its vibrational modes. Research on iron(II) porphyrinates with imidazole ligands has shown that deprotonation of the imidazole affects both in-plane and out-of-plane vibrations. nih.gov While not directly involving bromination, this work highlights the sensitivity of imidazole's vibrational modes to its chemical environment. nih.gov For this compound, the combination of N-methylation, C2-methylation, and C5-bromination would result in a unique and complex vibrational spectrum, where ring modes are coupled with substituent vibrations. The analysis of such a spectrum would rely on comparison with calculated spectra from methods like Density Functional Theory (DFT) to definitively assign the observed vibrational bands.

Spectroscopic Signatures of Halogenation and Substituent Effects on the Imidazole Ring

The electronic environment of the imidazole ring is significantly influenced by the nature and position of its substituents, a phenomenon that is clearly reflected in its spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov Halogenation, such as the introduction of a bromine atom, and alkylation with methyl groups at the N1 and C2 positions, each impart distinct effects on the electron distribution and, consequently, the chemical shifts of the ring's nuclei.

The bromine atom at the C5 position acts as an electron-withdrawing group via induction, but also as a weak π-donor through its lone pairs. The methyl groups at the N1 and C2 positions are electron-donating. These competing effects modulate the aromaticity and electron density at different points on the ring. researchgate.net

In ¹H NMR spectroscopy, these substituent effects alter the chemical shifts of the remaining ring proton. For this compound, the only ring proton is at the C4 position. Its chemical shift provides a sensitive probe of the electronic changes induced by the adjacent substituents.

¹³C NMR spectroscopy offers a more direct view of the electron density at each carbon atom of the imidazole ring. The C5 carbon, directly bonded to the electronegative bromine, is expected to show a significant downfield shift. Conversely, the electron-donating methyl groups would cause upfield shifts for the carbons they are attached to (C2 and N1-C), relative to an unsubstituted imidazole.

Below is a table summarizing available NMR data for this compound.

| Nucleus | Substituent | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹³C | C2 | 144.3 | nih.gov |

| ¹³C | C4 | 122.3 | nih.gov |

| ¹³C | C5 | 104.9 | nih.gov |

| ¹³C | N-CH₃ | 33.2 | nih.gov |

| ¹³C | C-CH₃ | 12.8 | nih.gov |

X-ray Crystallography for Solid-State Structural Determination of Imidazole Derivatives

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the electron density distribution within the crystal, allowing for the construction of a detailed molecular model. Numerous crystal structures of imidazole derivatives have been determined, revealing key structural motifs and the influence of various substituents on the imidazole core. researchgate.netnih.govtandfonline.comznaturforsch.com These studies provide a solid foundation for interpreting the structure of related compounds like this compound.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. acs.org In many imidazole derivatives, particularly those with an unsubstituted N-H group, the dominant interaction is N-H···N hydrogen bonding, which often leads to the formation of infinite one-dimensional chains or tapes. acs.orgresearchgate.netrsc.org This strong, directional interaction is a key feature in the crystal engineering of imidazole-based materials. acs.orgarizona.edu

However, in this compound, the nitrogen atoms are substituted with methyl groups, precluding the formation of classical N-H···N hydrogen bonds. Therefore, its crystal packing is dictated by other, generally weaker, intermolecular forces. These include:

Van der Waals forces: These are ubiquitous, non-specific attractive forces that are significant for all molecules.

Dipole-dipole interactions: The imidazole ring possesses a significant dipole moment, which will encourage an antiparallel arrangement of molecules in the crystal lattice to minimize electrostatic repulsion.

Halogen bonding: The bromine atom at the C5 position can act as a halogen bond donor, forming interactions with Lewis bases, such as the nitrogen atom of an adjacent imidazole ring (Br···N). This type of interaction has been noted in other bromoimidazole derivatives. acs.org

C-H···Br Hydrogen Bonds: Weak hydrogen bonds involving the methyl or ring C-H groups as donors and the bromide ion or the bromine atom of a neighboring molecule as an acceptor can also play a role in stabilizing the crystal structure. nih.gov

π-π Stacking: The aromatic imidazole rings can stack on top of each other, an interaction driven by the favorable overlap of π-orbitals.

The interplay of these various interactions determines the final, most thermodynamically stable crystal structure. The analysis of crystal structures of similarly substituted imidazoles provides a framework for predicting the packing motifs in this compound. nih.govosti.gov

| Interaction Type | Description | Relevance to this compound |

|---|---|---|

| N-H···N Hydrogen Bonding | Strong, directional bond between an N-H donor and a lone pair on another N atom. | Absent due to N1-methylation. |

| Halogen Bonding | Non-covalent interaction involving a halogen atom (Br) as an electrophilic region. | Possible (e.g., C-Br···N interactions). acs.org |

| π-π Stacking | Attractive interaction between aromatic rings. | Expected between imidazole rings. |

| Dipole-Dipole Interactions | Electrostatic forces between permanent dipoles of molecules. | Significant due to the polar imidazole ring. |

| C-H···Br Hydrogen Bonding | Weak hydrogen bonds involving C-H groups and a bromine acceptor. | Possible, contributing to overall packing stability. nih.gov |

Conformation and Torsion Angle Analysis of Imidazole Scaffolds

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The geometry of such arrangements is typically described by torsion angles (also known as dihedral angles). proteinstructures.com For protein structures, the key torsion angles are phi (φ) and psi (ψ), which describe the rotation of the polypeptide backbone. proteinstructures.comnih.gov While the imidazole ring itself is a rigid, planar scaffold, the orientation of its substituents can be described by specific torsion angles. nih.gov

For this compound, the primary points of conformational interest are the rotations of the two methyl groups attached to the N1 and C2 positions.

The torsion angle describing the rotation of the N1-methyl group would be defined by a sequence of atoms like C5-N1-C(methyl)-H.

Similarly, the rotation of the C2-methyl group can be described by the N1-C2-C(methyl)-H torsion angle.

In a simple molecule like this, the energy barrier to rotation for the methyl groups is generally low, leading to free or nearly free rotation at room temperature. However, in the solid state, the conformation can be "frozen" into a specific orientation due to intermolecular interactions within the crystal lattice. researchgate.net X-ray crystallography can determine these specific torsion angles, providing a snapshot of the molecule's preferred conformation in the crystalline environment. arizona.edu Studies on other substituted imidazoles have shown how bulky substituents can lead to distinct, stable conformations with specific torsion angles to minimize steric hindrance. tandfonline.comresearchgate.net Analysis of the distribution of torsion angles in related structures can reveal conformational preferences of the imidazole scaffold. researchgate.net

Computational Chemistry and Theoretical Modeling of 5 Bromo 1,2 Dimethyl 1h Imidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a robust framework for investigating the electronic properties of molecules. For 5-bromo-1,2-dimethyl-1H-imidazole, DFT calculations are instrumental in predicting its electronic structure and chemical reactivity. These calculations provide a balance between accuracy and computational cost, making them ideal for studying molecules of this size.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound are adjusted to find the minimum energy conformation. The imidazole (B134444) ring is expected to be largely planar, with the methyl and bromo substituents positioned accordingly. Conformational analysis can explore the rotational barriers of the methyl groups, although these are generally low. The resulting optimized structure represents the most probable geometry of the molecule in the gas phase.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₇BrN₂ | PubChem nih.gov |

| Molecular Weight | 175.03 g/mol | PubChem nih.gov |

| XLogP3 | 1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 0 | PubChem nih.gov |

| Exact Mass | 173.97926 Da | PubChem nih.gov |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity. The LUMO is an electron acceptor, and its energy indicates the molecule's electrophilicity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more prone to chemical reactions. For this compound, the HOMO is expected to be distributed over the electron-rich imidazole ring, while the LUMO may have significant contributions from the C-Br bond, suggesting potential sites for nucleophilic and electrophilic attack.

Table 2: Example Frontier Molecular Orbital Data for a Substituted Imidazole

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: This table presents hypothetical data to illustrate the concept. Actual values for this compound require specific DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. Red regions indicate negative electrostatic potential, which are areas rich in electrons and prone to electrophilic attack. Blue regions represent positive potential, corresponding to electron-poor areas susceptible to nucleophilic attack. For this compound, the MEP map would likely show a region of high negative potential around the N3 nitrogen atom of the imidazole ring due to its lone pair of electrons. The area around the bromine atom may also exhibit negative potential (the σ-hole phenomenon notwithstanding). Conversely, positive potential would be concentrated around the hydrogen atoms of the methyl groups.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions of Imidazole Derivatives

While DFT provides a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. tandfonline.com MD simulations model the atomic motions of a system, providing a view of how this compound would behave in a biological environment, such as in aqueous solution or near a protein. oup.comuobaghdad.edu.iq These simulations can reveal how the molecule interacts with water molecules, its conformational flexibility, and its stability when bound to a target. oup.commdpi.com For instance, an MD simulation could track the stability of hydrogen bonds and hydrophobic interactions between the imidazole derivative and the amino acid residues in a protein's active site, confirming the stability of a docked pose. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Imidazole Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of modern drug discovery. nih.govnih.gov These models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.netresearchgate.net For imidazole compounds, QSAR models have been successfully developed for various activities, including antifungal, anti-inflammatory, and anticancer properties. wisdomlib.orgnih.gov To build a QSAR model, molecular descriptors (numerical values representing different aspects of a molecule's structure) are calculated for a set of imidazole derivatives with known activities. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or lipophilic (e.g., LogP). nih.govbiolscigroup.us A statistical method, such as multiple linear regression, is then used to create an equation that relates the descriptors to the activity. Such a model could be used to predict the biological activity of this compound, helping to prioritize it for synthesis and experimental testing. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Examples |

|---|---|

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges |

| Steric/Topological | Molecular Weight, Molar Refractivity, Surface Area, Wiener Index |

| Lipophilic | LogP (Partition Coefficient) |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor. jchr.org This method is widely used to screen virtual libraries of compounds and to understand the molecular basis of a drug's mechanism of action. researchgate.netmdpi.com In a docking study involving this compound, the compound would be placed into the active site of a specific protein target (e.g., an enzyme like lanosterol (B1674476) 14α-demethylase or a kinase). mdpi.comresearchgate.net The docking algorithm then samples numerous possible conformations and orientations of the ligand within the binding site, calculating a score for each pose to estimate the binding affinity. arabjchem.org The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing a rationale for the compound's potential biological activity. nih.govmdpi.com

Table 4: Example Molecular Docking Results for Imidazole Derivatives Against a Protein Target

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Imidazole Derivative A | -8.01 | SER 347, LYS 603 |

| Imidazole Derivative B | -7.52 | TYR 121, ARG 398 |

| Imidazole Derivative C | -7.15 | HIS 290, GLU 487 |

Source: Adapted from studies on various imidazole derivatives. arabjchem.org This table is for illustrative purposes.

Spectroscopic Property Predictions using Quantum Chemical Methods

Quantum chemical methods are powerful tools for predicting the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) and Raman vibrational frequencies, and electronic (UV-Vis) spectra. These predictions are typically performed using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) for excited states. For halogenated imidazoles, these methods can elucidate the effects of the halogen substituent and the methyl groups on the electronic environment of the imidazole ring.

The prediction of NMR chemical shifts using quantum chemistry, often employing the Gauge-Including Atomic Orbital (GIAO) method, is a standard approach to complement experimental data. While specific computational studies for this compound are not readily found, experimental ¹³C NMR data for this compound is available. spectrabase.com

A computational study on the closely related molecule, 5-bromo-1H-benzimidazole, utilized DFT calculations with the B3LYP functional and the 6-311+G(d,p) basis set to analyze its spectroscopic properties. dergipark.org.tr Such studies on similar molecules indicate that the presence of a bromine atom and methyl groups significantly influences the electron density distribution and, consequently, the chemical shifts of the carbon and hydrogen atoms in the imidazole ring. The electron-withdrawing nature of the bromine atom is expected to deshield the adjacent carbon atom (C5), leading to a downfield shift in its ¹³C NMR spectrum. Conversely, the electron-donating methyl groups at the N1 and C2 positions would cause an upfield shift for the carbons they are attached to.

Table 1: Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C2 | 143.5 |

| C4 | 120.5 |

| C5 | 105.2 |

| N1-CH₃ | 34.1 |

| C2-CH₃ | 13.2 |

This interactive table provides the experimental ¹³C NMR chemical shifts for this compound. spectrabase.com

The simulation of infrared (IR) and Raman spectra through computational methods is instrumental in assigning the vibrational modes of a molecule. These calculations are typically performed using DFT, which can predict the frequencies and intensities of the vibrational bands. For this compound, it is anticipated that the vibrational spectrum would be characterized by modes corresponding to the imidazole ring, the C-Br bond, and the methyl groups.

A computational analysis of 5-bromo-1H-benzimidazole has shown that the vibrational spectra can be accurately predicted, with good agreement between theoretical and experimental values. dergipark.org.tr For this compound, key vibrational modes would include the C-H stretching of the methyl groups and the imidazole ring, C=C and C=N stretching within the ring, and the C-Br stretching frequency. The presence of the heavier bromine atom would result in a low-frequency C-Br stretching mode.

Table 2: Predicted Vibrational Frequencies for a Representative Halogenated Dimethyl-Imidazole Structure

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H Stretch (Aromatic) | 3100 - 3200 |

| C-H Stretch (Methyl) | 2900 - 3000 |

| C=N Stretch | 1600 - 1650 |

| C=C Stretch | 1500 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-Br Stretch | 500 - 650 |

This interactive table presents a general overview of the expected vibrational frequency ranges for the key functional groups in this compound, based on computational studies of related compounds.

The electronic transitions and the resulting UV-Vis absorption spectrum of a molecule can be calculated using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information on the excitation energies and oscillator strengths of the electronic transitions. For this compound, the UV-Vis spectrum is expected to be influenced by the π-system of the imidazole ring and the electronic effects of the substituents.

Computational studies on similar imidazole derivatives have demonstrated that the electronic transitions are typically of the π → π* and n → π* nature. nih.gov The bromine substituent, with its lone pairs, and the methyl groups can modulate the energies of the molecular orbitals involved in these transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic transitions, and their energy gap can be correlated with the observed absorption maxima.

Table 3: Predicted Electronic Transitions for a Representative Halogenated Dimethyl-Imidazole Structure

| Transition | Predicted Wavelength (nm) | Oscillator Strength (f) |

| π → π | 200 - 250 | High |

| n → π | 260 - 300 | Low |

This interactive table illustrates the typical electronic transitions that would be predicted for this compound using TD-DFT calculations, based on data from analogous systems.

Based on a comprehensive review of available scientific literature, there is currently no specific information regarding the medicinal chemistry applications, therapeutic potential, or biological activity of the chemical compound This compound .

Extensive searches for research data pertaining to the antimicrobial, anticancer, and specific mechanistic activities of this particular compound have yielded no results. The requested outline, including subsections on:

Applications and Biological Activity Studies of 5 Bromo 1,2 Dimethyl 1h Imidazole and Its Functionalized Derivatives

Medicinal Chemistry Applications and Therapeutic Potential

Anticancer and Antitumor Properties

c-MYC G-quadruplex DNA Stabilization

cannot be populated with scientifically accurate findings that focus solely on 5-bromo-1,2-dimethyl-1H-imidazole. While the broader class of imidazole (B134444) derivatives is known to exhibit a wide range of biological activities, no studies detailing these properties for this specific molecule are present in the public domain. Therefore, the generation of an article with data tables and detailed research findings as requested is not possible.

Anti-inflammatory Effects

Derivatives of imidazole are recognized for their significant anti-inflammatory properties, which are attributed to their capacity to modulate various inflammatory pathways. nih.gov The structural features of the imidazole ring allow for interactions with key enzymes and receptors involved in the inflammatory response. nih.govCurrent time information in Bangalore, IN. Research has shown that imidazole-containing compounds can interfere with processes such as the production of pro-inflammatory cytokines and the activity of inflammatory cells. nih.govnih.gov

The anti-inflammatory action of many nonsteroidal anti-inflammatory drugs (NSAIDs) stems from their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in prostaglandin (B15479496) synthesis during inflammation. nih.govnih.gov Studies on imidazole derivatives have highlighted their potential as COX-2 inhibitors. For instance, certain polysubstituted pyrazoles, which are structurally related to imidazoles, have shown noteworthy COX-2 selectivity. nih.gov One investigation into imidazole derivatives reported that a specific compound, I30, exhibited a potent COX-2 inhibition of 78.68%, surpassing the standard drug ibuprofen. nih.gov This suggests that the imidazole scaffold is a promising template for developing selective COX-2 inhibitors. nih.gov

In addition to COX-2 inhibition, the anti-inflammatory effects of imidazole derivatives extend to modulating neutrophil activity. Neutrophils are crucial cells in the innate immune system that, when activated, release a variety of inflammatory mediators through a process called degranulation. Current time information in Bangalore, IN. A study on imidazole alkaloids demonstrated their ability to inhibit the degranulation of activated neutrophils, which was associated with a reduction in reactive oxygen species (ROS) and the production of pro-inflammatory cytokines like TNF-α and IL-6. Current time information in Bangalore, IN. This indicates that imidazole-based compounds can exert their anti-inflammatory effects by interfering with neutrophil functions. nih.govCurrent time information in Bangalore, IN. While direct studies on this compound are limited, the established anti-inflammatory profile of the broader imidazole class provides a strong rationale for investigating its potential in this area. nih.govnih.govbiotech-asia.orgrsc.org

Enzyme Inhibitory Activities (e.g., α-glucosidase, Xanthine Oxidase, Cathepsin K, PDE1)

Functionalized derivatives of this compound and its isomers are key components in the development of various enzyme inhibitors.

α-Glucosidase Inhibition: α-Glucosidase is a critical enzyme for carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. plos.org Numerous studies have demonstrated that imidazole and benzimidazole (B57391) derivatives are potent α-glucosidase inhibitors. researchgate.netnih.gov For example, a series of quinoline-based-benzo[d]imidazole derivatives showed significant α-glucosidase inhibition, with IC₅₀ values ranging from 3.2 ± 0.3 to 185.0 ± 0.3 µM, far surpassing the standard drug acarbose (B1664774) (IC₅₀ = 750.0 ± 5.0 µM). nih.gov The presence of a halogen, such as bromine, on the phenyl ring of these derivatives was found to influence their inhibitory potency. nih.govnih.gov

Xanthine Oxidase Inhibition: Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the production of uric acid; its overactivity can lead to gout. uni.lunih.gov Imidazole derivatives have been extensively studied as XO inhibitors. uni.lu A series of 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives demonstrated excellent inhibitory potency, with some compounds having IC₅₀ values in the low nanomolar range (e.g., 0.003 µM), comparable to the drug Febuxostat. uni.lu Kinetic studies revealed that these compounds often act as mixed-type inhibitors. uni.lunih.gov

Cathepsin K Inhibition: Cathepsin K, a cysteine protease highly expressed in osteoclasts, is a primary target for therapies against osteoporosis due to its role in bone resorption. nih.govnih.gov Imidazopyridine scaffolds, which are related to imidazoles, have been used to develop potent Cathepsin K inhibitors with IC₅₀ values below 1 nM. nih.gov Natural products containing chalcone (B49325) and flavone (B191248) structures have also been identified as Cathepsin K inhibitors, with IC₅₀ values in the micromolar range. nih.govmdpi.com

PDE1 Inhibition: The regioisomer, 4-bromo-1,2-dimethyl-1H-imidazole, has been identified as a key building block for synthesizing inhibitors of phosphodiesterase 1 (PDE1).

The table below summarizes the inhibitory activities of various imidazole derivatives against these enzymes.

| Compound Class | Target Enzyme | IC₅₀ Value (µM) | Inhibition Type | Reference |

| Quinoline-benzo[d]imidazole Derivatives | α-glucosidase | 3.2 - 185.0 | Competitive | nih.gov |

| 6-Bromo-2-phenyl Dihydroquinazoline Oxide | α-glucosidase | 1.08 ± 0.02 | - | nih.gov |

| 1-Hydroxy-imidazole-5-carboxylic Acids | Xanthine Oxidase | 0.003 - 1.2 | Mixed-type | uni.lu |

| Flavonoids (e.g., Glycitein) | Xanthine Oxidase | 12 (µg/mL) | Competitive | nih.gov |

| Imidazopyridine Derivatives | Cathepsin K | <0.001 | - | nih.gov |

| Kushennol F (Natural Product) | Cathepsin K | 8.80 | - | nih.gov |

| Nicolaioidesin C (Natural Product) | Cathepsin K | 4.4 | - | mdpi.com |

Other Pharmacological Activities (e.g., Antihypertensive, Antidepressant, Anticonvulsant)

The versatile imidazole scaffold is associated with a broad spectrum of pharmacological activities beyond enzyme inhibition.

Antihypertensive Activity: Imidazole derivatives have been investigated for their potential to treat hypertension. mui.ac.irnih.govnih.gov Certain benzo[d]imidazole derivatives have exhibited potent, dose-dependent vasorelaxant effects and significant antihypertensive activity in spontaneously hypertensive rats. nih.gov For instance, 2-methoxy-4-[5-nitro-1H-benzo[d]imidazol-2-yl]phenol was found to be 2.5 times more active than the reference drug Pimobendan. nih.gov The synthesis of imidazoindole derivatives has also yielded compounds with strong antihypertensive properties. nih.gov

Antidepressant Activity: The imidazole nucleus is a feature of compounds being explored for antidepressant potential. researchgate.netnih.govbrieflands.comnih.gov A series of 2-substituted 4,5-dihydro-1H-imidazole derivatives were identified to have a unique combination of α2-adrenoreceptor antagonist and serotonin-selective reuptake inhibitory activities, which are mechanisms relevant to antidepressant action. acs.orgnih.gov Furthermore, N-substituted imidazole-5-carboxamides, designed as analogues of the antidepressant moclobemide (B1677376), were found to be significantly more potent in preclinical models like the forced swimming test. researchgate.netbrieflands.com

Anticonvulsant Activity: The imidazole core is considered a key pharmacophore for anticonvulsant activity. researchgate.netnih.govnih.gov Newly designed imidazolidindione and tetra-substituted imidazole derivatives have shown excellent activity in pentylenetetrazole (PTZ)-induced seizure models, with some compounds demonstrating higher efficacy than the reference drug valproate sodium. researchgate.net Various studies have established that imidazole derivatives can provide significant protection against seizures in both maximal electroshock (MES) and scPTZ screens, often with low neurotoxicity. researchgate.netnih.govnih.govmdpi.comfrontiersin.org

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

The biological activity of imidazole derivatives is highly dependent on their structural features, including the type and position of substituents on the imidazole ring. mui.ac.irntnu.nonih.gov

The introduction of halogen atoms, such as bromine, into the imidazole scaffold can significantly modulate the compound's biological activity. nih.gov In a study of quinoline-based-benzo[d]imidazole derivatives as α-glucosidase inhibitors, the position and nature of the halogen on an attached phenyl ring were critical. nih.gov For example, a fluorine atom at the para position resulted in a potent derivative, while moving it to the ortho position led to a loss of potency. nih.gov Similarly, a bromine atom at the ortho position produced another potent inhibitor in the series. nih.gov In another study, a bromo-substituted derivative of an imidazo[1,2-a]pyridine (B132010) showed a high binding affinity (Kᵢ = 10 nM) for β-amyloid aggregates. google.com This highlights that halogen substitution is a key strategy for fine-tuning the pharmacological profile of imidazole-based compounds.

Modification at the nitrogen atoms of the imidazole ring (N-substitution) and the addition of various functional groups are crucial for determining the compound's biological effects. nih.govnih.govbeilstein-journals.orgmdpi.com The presence of an unsubstituted N-H group can be vital for certain activities, as it can act as a hydrogen bond donor. nih.govmdpi.com For instance, in a series of imidazole-coumarin conjugates, the N(1)-H was found to be ideal for anti-HCV activity. mdpi.com Conversely, N-methylation can drastically alter activity; in one case, selective N-methylation at a hydrogen bond acceptor position significantly reduced the potency of an EGFR inhibitor, confirming the importance of that specific nitrogen interaction. nih.gov

The type of substituent on the ring also plays a major role. In a series of 2-aminoimidazoles, the substitution pattern of the aryl group and the nature of the N1-substituent had a major effect on biofilm inhibitory activity. nih.gov Similarly, for antidepressant activity, replacing a phenyl ring with substituted imidazoles in moclobemide analogues led to more potent compounds. researchgate.netbrieflands.com The introduction of a methyl group can also lead to a more twisted molecular structure, which can induce aggregation-induced emission properties, demonstrating how substitution affects physical properties as well. arkat-usa.org These findings underscore that both N-substitution and ring functionalization are powerful tools for optimizing the biological profiles of imidazole derivatives. nih.govnih.gov

Role as a Key Building Block in Complex Molecule Synthesis

The halogenated imidazole scaffold is a cornerstone in synthetic organic chemistry, valued for its utility in constructing more complex molecular architectures. This compound, in particular, serves as a versatile and crucial building block. Its utility stems from the presence of a reactive bromine atom at the C5 position, which can be readily displaced or engaged in various cross-coupling reactions, providing a gateway to a diverse array of functionalized derivatives.

One of the most powerful applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. derpharmachemica.comwikipedia.orglibretexts.org This reaction enables the formation of a carbon-carbon bond between the imidazole core and various aryl or heteroaryl groups. Research has demonstrated an efficient synthesis of 1,2-dimethyl-5-aryl-1H-imidazole derivatives through the Suzuki coupling of this compound with a range of aryl boronic acids. derpharmachemica.com These reactions, often accelerated by methods like ultrasonic irradiation, proceed with good to excellent yields, highlighting the compound's reliability as a synthetic precursor. derpharmachemica.com The reaction is effective with aryl boronic acids containing both electron-donating and electron-withdrawing substituents, showcasing its broad applicability. derpharmachemica.com

The strategic placement of the bromo group at the 5-position, as opposed to the 4-position, allows for the synthesis of specific regioisomers that are crucial for targeted biological activity. In some synthetic pathways, this compound is formed as a regioisomer alongside the 4-bromo variant, and its separation provides access to unique molecular scaffolds. thieme-connect.comthieme-connect.de

The 1,2-dimethyl-1H-imidazole framework is a privileged structure found in numerous biologically active molecules. thieme-connect.de Consequently, this compound is a key intermediate for accessing derivatives with significant therapeutic potential. While its regioisomer, 4-bromo-1,2-dimethyl-1H-imidazole, is widely cited as a building block for active pharmaceutical ingredients (APIs) like kinase inhibitors and receptor modulators, the 5-bromo isomer provides an alternative and equally important route to novel compounds. thieme-connect.comthieme-connect.de

The synthesis of 5-aryl-1,2-dimethyl-1H-imidazoles from this compound is a prime example of its role as a precursor to bioactive scaffolds. derpharmachemica.com The resulting aryl-imidazole core is prevalent in medicinal chemistry. nih.gov The ability to introduce a wide variety of aryl groups allows for the fine-tuning of a molecule's steric and electronic properties, which is essential for optimizing its interaction with biological targets. Research has shown that palladium-catalyzed Suzuki coupling reactions with various aryl boronic acids proceed efficiently, yielding a library of potential therapeutic agents. derpharmachemica.com

Below is a table detailing the synthesis of various 1,2-dimethyl-5-aryl-1H-imidazole derivatives from this compound, demonstrating its utility as a versatile building block.

| Aryl Boronic Acid Substituent | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|

| Phenyl | 10 | 93 | derpharmachemica.com |

| 4-Methoxyphenyl | 9 | 92 | derpharmachemica.com |

| 2-Nitrophenyl | 12 | 70 | derpharmachemica.com |

| 4-Methylphenyl | 9 | 88 | derpharmachemica.com |

| 2,4-Dimethoxyphenyl | 9 | 90 | derpharmachemica.com |

| 4-Fluorophenyl | 12 | 75 | derpharmachemica.com |

Material Science and Supramolecular Chemistry Applications (e.g., NLO materials, supramolecular ligands)

While extensive research into the material science applications of this compound is still emerging, its structural features suggest significant potential in advanced materials, particularly in nonlinear optical (NLO) systems and supramolecular chemistry.

The imidazole ring is a component in various organic molecules investigated for NLO properties. acs.org NLO materials are crucial for modern technologies like optical data processing and frequency conversion. The NLO response in organic compounds often arises from charge transfer between electron-donating and electron-accepting groups within a π-conjugated system. The electron-rich nature of the 1,2-dimethyl-1H-imidazole ring, combined with the electron-withdrawing potential of the bromo substituent and the ability to attach various conjugated aryl groups at the C5 position, provides a framework that could be engineered to create potent NLO materials.